2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
“2-amino-N-(4-methylbenzyl)benzamide” is a chemical compound used in proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .
Molecular Structure Analysis
The molecular structure of “2-amino-N-(4-methylbenzyl)benzamide” consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The average mass of “2-amino-N-(4-methylbenzyl)benzamide” is 240.300 Da and its monoisotopic mass is 240.126266 Da .Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds structurally related to 2-amino-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been identified for their antibacterial and antifungal activities. Studies on thiophene-3-carboxamide derivatives have shown that these compounds exhibit significant biological activities against various bacterial and fungal strains. The structural configuration, particularly the planarity between the thiophene ring and toluidine rings, and the presence of intramolecular hydrogen bonding, contribute to their bioactive properties (Vasu et al., 2005).
Synthesis and Bioactivity Optimization
Research has focused on optimizing the synthesis of azomethine derivatives of this compound to predict and enhance their pharmacological activities, including cytostatic, antitubercular, and anti-inflammatory effects. The influence of aldehyde substituents on the reaction completeness and the purity of synthesized substances have been explored, aiming to identify leading compounds with specific pharmacological properties (Chiriapkin et al., 2021).
Pharmacological Applications
The pharmacological potential of thiophene derivatives synthesized from this compound extends to antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have been compared favorably against established drugs such as procaine amide and diazepam, showing high activity levels and suggesting their utility in developing new therapeutic agents (Amr et al., 2010).
Antibiotic and Antimicrobial Derivatives
Further chemical manipulations of this compound have led to the synthesis of novel compounds with potent antibiotic and antibacterial activities. These synthetic pathways have enabled the development of new drugs targeting resistant bacterial strains, highlighting the compound's versatility as a precursor for antibiotics (Ahmed, 2007).
Properties
IUPAC Name |
2-amino-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-11-6-8-12(9-7-11)10-19-17(20)15-13-4-2-3-5-14(13)21-16(15)18/h6-9H,2-5,10,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWQTQSYLINKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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